molecular formula C12H16O2 B089656 Phenethyl isobutyrate CAS No. 103-48-0

Phenethyl isobutyrate

Cat. No.: B089656
CAS No.: 103-48-0
M. Wt: 192.25 g/mol
InChI Key: JDQVBGQWADMTAM-UHFFFAOYSA-N
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Description

Phenethyl isobutyrate is a carboxylic ester obtained by the formal condensation of 2-phenylethanol with isobutyric acid. It is a colorless to slightly yellow liquid with a fruity-rosy odor. This compound is naturally found in various essential oils such as peppermint oil and Scotch spearmint oil, as well as in certain cheeses, beer, cognac, rum, cider, and olive oil .

Scientific Research Applications

Phenethyl isobutyrate has various applications in scientific research and industry:

Safety and Hazards

Phenethyl isobutyrate is mildly toxic by ingestion . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Personal protective equipment should be used to avoid dust formation and breathing dust or aerosols . It should not be allowed to enter drains .

Mechanism of Action

Target of Action

Phenethyl isobutyrate is a carboxylic ester and belongs to the fragrance structural group, Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) . It is used as a flavoring agent and fragrance ingredient

Mode of Action

It is known to be a member of the fragrance structural group, aryl alkyl alcohol simple acid esters (aaasae) , which suggests that it may interact with olfactory receptors to produce its characteristic scent.

Biochemical Pathways

This compound is a metabolite , suggesting that it is involved in metabolic processes.

Result of Action

This compound is used as a flavoring agent and fragrance ingredient , suggesting that its primary effects are sensory, contributing to the taste and smell of products in which it is included.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl isobutyrate is synthesized through the esterification of phenethyl alcohol and isobutyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain a high-purity ester suitable for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Phenethyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phenethyl alcohol and isobutyric acid.

    Oxidation: Phenylacetic acid.

    Reduction: Phenethyl alcohol.

Comparison with Similar Compounds

Phenethyl isobutyrate can be compared with other esters such as:

    Phenethyl acetate: Similar fruity odor but derived from acetic acid.

    Phenethyl propionate: Similar structure but derived from propionic acid.

    Phenethyl butyrate: Similar structure but derived from butyric acid.

Uniqueness: this compound is unique due to its specific combination of phenethyl alcohol and isobutyric acid, giving it distinct olfactory properties and chemical behavior compared to other esters .

Properties

IUPAC Name

2-phenylethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQVBGQWADMTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044764
Record name 2-Phenylethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to slighty yellow liquid; fruity-rosy odour
Record name Propanoic acid, 2-methyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, 1 mL in 3 Ml 80% ethanol (in ethanol)
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.987-0.990
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-48-0
Record name 2-Phenylethyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylethyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLETHYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRZ4RE7DCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Phenethyl Isobutyrate discussed in the provided research?

A1: The research primarily focuses on this compound as a potential attractant for Japanese Beetles (Popillia japonica). Studies compared the attractiveness of various phenethyl esters, including this compound, to Japanese Beetles in traps. []

Q2: How does this compound compare to other similar compounds in attracting Japanese Beetles?

A2: While this compound showed some attraction capability, it was significantly less effective than Phenethyl Acetate and Phenethyl Propionate. Interestingly, several C5 and C6 acids, despite not being the most effective individually, captured more beetles than their straight-chain counterparts. []

Q3: Apart from attracting insects, has this compound been explored for other applications?

A3: Yes, research indicates its potential use in selective extraction of lithium ions from salt lake brines. This method utilizes a system combining Tributyl Phosphate, Sodium Tetraphenyl Boron, and this compound. [] Additionally, this compound has been identified as a flavoring additive in seized mu'assel (shisha) samples. []

Q4: Is there any information available on the impact of different solvents on reactions involving this compound?

A4: While not directly involving this compound, a study examined the solvent effects on radical polymerization of Methyl Methacrylate and Isobornyl Methacrylate. This compound, along with Methyl Isobutyrate, were among the solvents tested. The research highlighted the influence of solvents on the propagation rate coefficient (kp,app) without affecting the activation energy. []

Q5: Are there any safety concerns or regulations regarding the use of this compound?

A5: While the provided research doesn't delve into specific safety regulations, a fragrance material review on this compound exists. [] This suggests that regulatory bodies are examining its safety profile and potential impacts, especially concerning its use in fragrances.

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